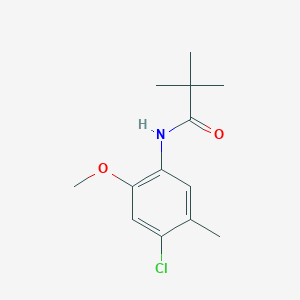
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide is a complex organic compound characterized by a quinoline core with a variety of functional groups attached to its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide can be achieved through multiple synthetic routes. One common method involves the cyclization of an appropriate quinoline derivative with a substituted pyrazole in the presence of a base. The reaction conditions typically require a solvent such as dichloromethane or dimethylformamide, and may involve a catalyst such as palladium or copper salts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes to produce larger quantities. This generally requires optimization of reaction conditions to increase yield and purity, as well as the development of cost-effective and efficient processes. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline production.
化学反応の分析
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide is known to undergo various types of chemical reactions including:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to alter the compound's structure by removing oxygen or adding hydrogen.
Substitution: : Substitution reactions can replace existing groups with different functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: : Common reagents include lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce quinoline-2-carboxylic acid derivatives, while reduction could yield various hydrogenated products.
科学的研究の応用
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide finds applications in several areas:
Chemistry: : As a building block in organic synthesis and the development of new materials.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: : Used in the development of agrochemicals, dyes, and other specialized products.
作用機序
The compound exerts its effects through specific molecular interactions with its targets. The pyrazole and quinoline moieties allow it to interact with proteins, enzymes, or receptors, modulating their activity. Pathways involved include inhibition or activation of specific enzymes, receptor binding, and alteration of cellular signaling pathways.
類似化合物との比較
Similar compounds include other quinoline derivatives and pyrazole-containing molecules. These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications. Examples include:
N-cyclopentyl-N-(2-(1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide
N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)quinoline-2-carboxamide
特性
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c22-21(23,24)19-11-12-27(26-19)13-14-28(16-6-2-3-7-16)20(29)18-10-9-15-5-1-4-8-17(15)25-18/h1,4-5,8-12,16H,2-3,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKIWVHGHHKWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide](/img/structure/B2751482.png)




![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

![(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2751493.png)

